molecular formula C20H21ClO2 B14338170 4-(4-Hexylbenzoyl)benzoyl chloride CAS No. 108418-21-9

4-(4-Hexylbenzoyl)benzoyl chloride

Cat. No.: B14338170
CAS No.: 108418-21-9
M. Wt: 328.8 g/mol
InChI Key: OTSKYQKCAKERMA-UHFFFAOYSA-N
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Description

4-(4-Hexylbenzoyl)benzoyl chloride is an organic compound with the molecular formula C20H23ClO. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a hexyl group at the para position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hexylbenzoyl)benzoyl chloride typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and hexylbenzene as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of benzoyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hexylbenzoyl)benzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted benzoyl derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: It can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution: Substituted benzoyl derivatives.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohols or other reduced derivatives.

Scientific Research Applications

4-(4-Hexylbenzoyl)benzoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Hexylbenzoyl)benzoyl chloride involves its reactivity as an acylating agent. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of acylated derivatives. This reactivity is utilized in various chemical syntheses and biological studies.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: A simpler derivative without the hexyl substitution.

    4-Heptylbenzoyl Chloride: Similar structure with a heptyl group instead of a hexyl group.

    4-Octylbenzoyl Chloride: Similar structure with an octyl group.

Uniqueness

4-(4-Hexylbenzoyl)benzoyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The hexyl group provides hydrophobic characteristics, making it useful in the synthesis of compounds with specific solubility and reactivity profiles.

Properties

CAS No.

108418-21-9

Molecular Formula

C20H21ClO2

Molecular Weight

328.8 g/mol

IUPAC Name

4-(4-hexylbenzoyl)benzoyl chloride

InChI

InChI=1S/C20H21ClO2/c1-2-3-4-5-6-15-7-9-16(10-8-15)19(22)17-11-13-18(14-12-17)20(21)23/h7-14H,2-6H2,1H3

InChI Key

OTSKYQKCAKERMA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)Cl

Origin of Product

United States

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